Dansyl-L-leucine cyclohexylammonium salt
Overview
Description
Dansyl-L-leucine cyclohexylammonium salt is a fluorogenic amino acid derivative widely used in biochemical research. It is known for its fluorescent properties, which make it a valuable tool in various analytical and diagnostic applications. The compound has the empirical formula C18H24N2O4S · C6H13N and a molecular weight of 463.63 g/mol .
Mechanism of Action
Target of Action
Dansyl-L-leucine cyclohexylammonium salt is a derivative of the amino acid leucine . The primary targets of this compound are proteins, specifically those that can incorporate unnatural amino acids .
Mode of Action
The compound interacts with its targets through a process known as aminoacyl-tRNA synthetase . This process allows the incorporation of the unnatural amino acid into proteins . The dansyl group in the compound acts as a fluorophore, making it useful as a fluorescent marker or probe .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis. The incorporation of the unnatural amino acid into proteins can potentially alter the function of these proteins, leading to downstream effects on various biochemical pathways .
Result of Action
The primary result of the action of this compound is the incorporation of the dansylated leucine into proteins. This can serve as a fluorescent marker, allowing for the visualization of these proteins in biological research .
Biochemical Analysis
Biochemical Properties
Dansyl-L-leucine cyclohexylammonium salt plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various enzymes, proteins, and other biomolecules, making it a useful probe for studying protein interactions and dynamics. The compound is often incorporated into proteins using techniques that expand the genetic code, allowing for the selective introduction of fluorophores into specific proteins . This interaction is crucial for understanding protein structure and function.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its incorporation into proteins allows researchers to track protein localization and dynamics within cells. The fluorescent properties of this compound enable the visualization of protein interactions and movements, providing insights into cellular functions and mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as a fluorescent probe, allowing researchers to study enzyme inhibition or activation and changes in gene expression. By incorporating this compound into proteins, researchers can observe how these proteins interact with other cellular components and how these interactions affect cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider when conducting long-term studies. Researchers have observed that the fluorescent properties of this compound remain stable under specific conditions, making it a reliable tool for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can be used to study protein interactions and dynamics without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed. It is essential to determine the appropriate dosage to achieve the desired results while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. Understanding these pathways is crucial for determining the compound’s effects on cellular functions and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its effects on cellular functions. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are critical for studying the compound’s role in cellular processes and functions .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for understanding the compound’s activity and function within cells. By studying the subcellular localization of this compound, researchers can gain insights into its role in cellular processes and mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-L-leucine cyclohexylammonium salt typically involves the reaction of Dansyl chloride with L-leucine in the presence of a base, followed by the addition of cyclohexylamine to form the cyclohexylammonium salt. The reaction conditions often include:
Solvent: Anhydrous dimethylformamide or dichloromethane
Base: Triethylamine or sodium bicarbonate
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: For efficient mixing and temperature control
Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product
Quality Control: Ensuring consistency and purity through rigorous testing and analysis
Chemical Reactions Analysis
Types of Reactions
Dansyl-L-leucine cyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction of the sulfonyl group to a thiol group
Substitution: Nucleophilic substitution reactions at the sulfonyl group
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Dansyl-L-leucine cyclohexylammonium salt is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in chromatography and spectroscopy
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics
Medicine: Utilized in diagnostic assays and imaging techniques
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes
Comparison with Similar Compounds
Similar Compounds
Dansyl-L-alanine cyclohexylammonium salt: Similar structure but with alanine instead of leucine
Nα-Dansyl-L-tryptophan cyclohexylammonium salt: Contains tryptophan instead of leucine
Uniqueness
Dansyl-L-leucine cyclohexylammonium salt is unique due to its specific amino acid composition, which influences its binding properties and fluorescence characteristics. Compared to similar compounds, it offers distinct advantages in terms of sensitivity and specificity in various analytical applications .
Properties
IUPAC Name |
cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S.C6H13N/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4;7-6-4-2-1-3-5-6/h5-10,12,15,19H,11H2,1-4H3,(H,21,22);6H,1-5,7H2/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWMTLYBLHMGU-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195579 | |
Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42954-58-5 | |
Record name | L-Leucine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42954-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042954585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-leucine, compound with cyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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